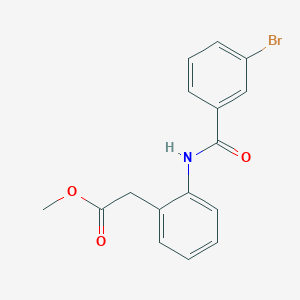
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an iodine atom, a trifluoroethyl group, and an indole core structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the iodination of an indole derivative, followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to ensure the purity and yield of the final product. The industrial methods are designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield an indole oxide, while reduction may produce a reduced indole derivative. Substitution reactions can result in a variety of substituted indole compounds.
Applications De Recherche Scientifique
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indole: Similar structure but lacks the amine group.
1-(2,2,2-Trifluoroethyl)-1H-indole-4-amine: Similar structure but lacks the iodine atom.
2-Iodo-1H-indole-4-amine: Similar structure but lacks the trifluoroethyl group.
Uniqueness
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride is unique due to the combination of the iodine atom, trifluoroethyl group, and amine functionality. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H9ClF3IN2 |
|---|---|
Poids moléculaire |
376.54 g/mol |
Nom IUPAC |
2-iodo-1-(2,2,2-trifluoroethyl)indol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H8F3IN2.ClH/c11-10(12,13)5-16-8-3-1-2-7(15)6(8)4-9(16)14;/h1-4H,5,15H2;1H |
Clé InChI |
PCEHAJIAUCRJBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=C(N(C2=C1)CC(F)(F)F)I)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)
![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)





